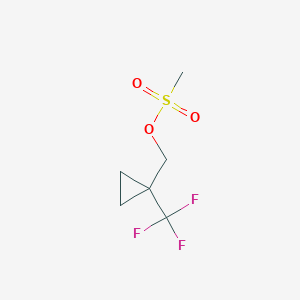

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate

Description

“(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate” (Ref: 10-F099584) is a fluorinated cyclopropane derivative featuring a methanesulfonate ester group attached to a cyclopropane ring substituted with a trifluoromethyl group . Methanesulfonate esters are commonly employed as leaving groups in nucleophilic substitution reactions, and the trifluoromethyl group enhances metabolic stability and lipophilicity, traits valued in drug design .

Properties

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]methyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3S/c1-13(10,11)12-4-5(2-3-5)6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFQPWHECWZNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1(CC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate typically involves the trifluoromethylation of cyclopropyl intermediates. One common method includes the reaction of cyclopropylmethyl alcohol with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.

Addition Reactions: The cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.

Scientific Research Applications

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate has several applications in scientific research:

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyclopropyl ring can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below highlights key structural differences among analogues:

| Compound Name | Substituent on Cyclopropane | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate | Trifluoromethyl | Not provided | Methanesulfonate, CF₃ |

| ((1S,2S)-2-(4-(Trifluoromethyl)benzoyl)cyclopropyl)methyl methanesulfonate (16ga) | 4-(Trifluoromethyl)benzoyl | Not provided | Methanesulfonate, CF₃, benzoyl |

| (1-Methylcyclopropyl)methyl trifluoromethanesulfonate | Methyl | C₆H₉F₃O₃S | Trifluoromethanesulfonate, CH₃ |

| (1-(Cyanomethyl)cyclopropyl)methyl Methanesulfonate | Cyanomethyl | C₇H₁₁NO₃S | Methanesulfonate, CN |

Key Observations :

- 16ga features a benzoyl group with a para-trifluoromethyl substituent, which may increase steric bulk and π-π stacking interactions in drug-receptor binding .

- The cyanomethyl analogue (CAS 152922-86-6) incorporates a nitrile group, which could improve solubility in polar solvents compared to CF₃-containing compounds .

Biological Activity

Overview

(1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate is a synthetic compound with the molecular formula CHFOS and a molecular weight of 218.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure combines a trifluoromethyl group, which enhances lipophilicity, with a methanesulfonate leaving group that facilitates nucleophilic substitution reactions.

The biological activity of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate is primarily attributed to its interaction with various molecular targets, including enzymes and cellular receptors. The trifluoromethyl group increases the compound's metabolic stability and binding affinity, allowing it to effectively modulate biological pathways. The methanesulfonate group serves as a good leaving group in nucleophilic substitution reactions, making the compound reactive towards biological nucleophiles.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate potent antibacterial effects against various pathogens. In particular, derivatives with similar structural motifs have been tested against Escherichia coli and other bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate has been explored in various studies. In one investigation involving a series of urea derivatives, compounds with structural similarities exhibited IC values lower than those of established chemotherapeutics like Doxorubicin. For example, specific derivatives showed IC values of 22.4 µM against cancer cell lines such as PACA2, indicating promising anticancer activity . Furthermore, molecular docking studies have suggested that these compounds can inhibit key proteins involved in cancer progression.

Comparative Analysis

| Compound | Structure | Biological Activity | IC Values |

|---|---|---|---|

| (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate | Structure | Antibacterial, Anticancer | Varies by derivative |

| Compound 7 | Similar structure | Anticancer | 44.4 µM (PACA2) |

| Compound 8 | Similar structure | Anticancer | 22.4 µM (PACA2) |

| Doxorubicin | Standard chemotherapy | Anticancer | 52.1 µM (PACA2) |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of several derivatives containing trifluoromethyl groups against Bacillus mycoides, E. coli, and Candida albicans. The most active compound showed an MIC value significantly lower than traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Anticancer Efficacy : In vitro assays were conducted on eight human cancer cell lines to assess the efficacy of compounds derived from (1-(Trifluoromethyl)cyclopropyl)methyl methanesulfonate. Notably, certain derivatives demonstrated superior activity compared to Doxorubicin, suggesting that modifications to this core structure could yield potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.